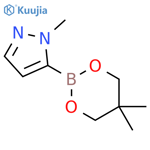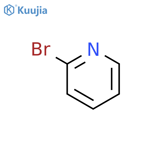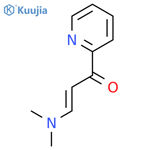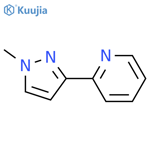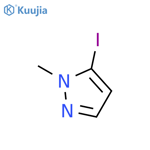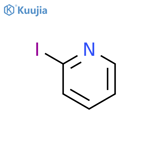- Heteroaryl-Heteroaryl Suzuki-Miyaura Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate, Journal of the American Chemical Society, 2021, 143(34), 13845-13853
Cas no 938066-21-8 (2-(1-Methyl-1H-pyrazol-5-yl)pyridine)
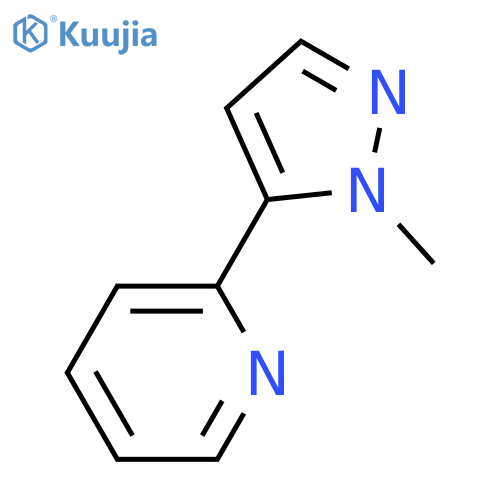
2-(1-Methyl-1H-pyrazol-5-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(1-Methyl-1H-pyrazol-5-yl)pyridine
- 2-(2-methylpyrazol-3-yl)pyridine
- 1-methyl-5-(pyridin-2-yl)-1H-pyrazole
- 1-Methyl-5-(2-pyridyl)-1H-pyrazole
- AK139600
- 2-(1-Methyl-1H-pyrazol-5-yl);pyridine
- 2-(1-Methyl-1H-pyrazol-5-yl)pyridine (ACI)
- AKOS015901167
- DS-6696
- SCHEMBL13537334
- SY287504
- 938066-21-8
- CS-0151217
- DA-16803
- DTXSID40584172
- MFCD19105119
- 2-(1-Methyl-5-pyrazolyl)pyridine
- F17271
-
- MDL: MFCD19105119
- インチ: 1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3
- InChIKey: PKAIICPQAWUHEE-UHFFFAOYSA-N
- SMILES: N1C(C2N(C)N=CC=2)=CC=CC=1
計算された属性
- 精确分子量: 159.079647300g/mol
- 同位素质量: 159.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 30.7
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 295°C at 760 mmHg
- Solubility: 微溶性(2.9 g/l)(25ºC)、
2-(1-Methyl-1H-pyrazol-5-yl)pyridine Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Inert atmosphere,Room Temperature
2-(1-Methyl-1H-pyrazol-5-yl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM174599-25g |
2-(1-methyl-1H-pyrazol-5-yl)pyridine |
938066-21-8 | 95% | 25g |
$807 | 2024-07-19 | |
| Cooke Chemical | BD9143531-1g |
2-(1-Methyl-1H-pyrazol-5-yl)pyridine |
938066-21-8 | 95% | 1g |
RMB 308.80 | 2025-02-21 | |
| Cooke Chemical | BD9143531-25g |
2-(1-Methyl-1H-pyrazol-5-yl)pyridine |
938066-21-8 | 95% | 25g |
RMB 3673.60 | 2025-02-21 | |
| Chemenu | CM174599-10g |
2-(1-methyl-1H-pyrazol-5-yl)pyridine |
938066-21-8 | 95% | 10g |
$391 | 2024-07-19 | |
| Chemenu | CM174599-5g |
2-(1-methyl-1H-pyrazol-5-yl)pyridine |
938066-21-8 | 95% | 5g |
$238 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M894289-10g |
2-(1-Methyl-1H-pyrazol-5-yl)pyridine |
938066-21-8 | ≥95% | 10g |
3,718.80 | 2021-05-17 | |
| Ambeed | A125379-1g |
2-(1-Methyl-1H-pyrazol-5-yl)pyridine |
938066-21-8 | 95% | 1g |
$68.0 | 2024-04-16 | |
| Ambeed | A125379-10g |
2-(1-Methyl-1H-pyrazol-5-yl)pyridine |
938066-21-8 | 95% | 10g |
$387.0 | 2024-04-16 | |
| Alichem | A049000422-500mg |
2-(1-Methyl-1h-pyrazol-5-yl)pyridine |
938066-21-8 | 95% | 500mg |
$980.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP394-1g |
2-(1-Methyl-1H-pyrazol-5-yl)pyridine |
938066-21-8 | 95+% | 1g |
486.0CNY | 2021-07-10 |
2-(1-Methyl-1H-pyrazol-5-yl)pyridine 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
- Design and synthesis of novel 3,4-disubstituted pyrazoles for nanomedicine applications against malignant gliomas, European Journal of Medicinal Chemistry, 2010, 45(5), 2024-2033
Synthetic Circuit 3
1.2 Reagents: Indium trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, reflux
1.4 Solvents: Methanol
- Indium-Mediated Synthesis of Heterobiaryls, Journal of Organic Chemistry, 2007, 72(9), 3589-3591
Synthetic Circuit 4
- Preparation of substituted phthalazines, pyridopyridazines and benzonaphthyridines as MTA-cooperative PRMT5 inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 5
- Pyrazole-based ligands for the [copper-TEMPO]-mediated oxidation of benzyl alcohol to benzaldehyde and structures of the Cu coordination compounds, European Journal of Inorganic Chemistry, 2007, (26), 4197-4206
Synthetic Circuit 6
- Preparation of substituted phthalazines as Mta-cooperative PRMT5 inhibitors, World Intellectual Property Organization, , ,
2-(1-Methyl-1H-pyrazol-5-yl)pyridine Raw materials
- 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyrazole
- 5-iodo-1-methyl-pyrazole
- 2-Bromopyridine
- 2-Iodopyridine
- (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
2-(1-Methyl-1H-pyrazol-5-yl)pyridine Preparation Products
2-(1-Methyl-1H-pyrazol-5-yl)pyridine 関連文献
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
2-(1-Methyl-1H-pyrazol-5-yl)pyridineに関する追加情報
Introduction to 2-(1-Methyl-1H-pyrazol-5-yl)pyridine (CAS No. 938066-21-8)
2-(1-Methyl-1H-pyrazol-5-yl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 938066-21-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of pyrazole and pyridine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural framework of 2-(1-Methyl-1H-pyrazol-5-yl)pyridine combines the nitrogen-rich heterocycles pyrazole and pyridine, creating a scaffold that is conducive to interactions with biological targets such as enzymes and receptors.
The significance of this compound lies in its potential as a pharmacophore in the development of novel therapeutic agents. Pyrazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methyl group at the 1-position of the pyrazole ring in 2-(1-Methyl-1H-pyrazol-5-yl)pyridine enhances its metabolic stability and bioavailability, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction profiles of 2-(1-Methyl-1H-pyrazol-5-yl)pyridine with various biological targets. These studies suggest that this compound may exhibit inhibitory activity against enzymes involved in cancer progression, such as kinases and proteases. Additionally, its ability to modulate neurotransmitter systems has opened avenues for exploring its potential in treating neurological disorders.
In vitro studies have demonstrated that 2-(1-Methyl-1H-pyrazol-5-yl)pyridine can interact with multiple protein targets, leading to altered cellular signaling pathways. For instance, research indicates that this compound may interfere with the activity of Janus kinases (JAKs), which are critical regulators of immune responses. By inhibiting JAK activity, 2-(1-Methyl-1H-pyrazol-5-yl)pyridine could potentially be developed into a therapeutic agent for autoimmune diseases and inflammatory conditions.
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)pyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired heterocyclic core efficiently. These synthetic approaches not only enhance the scalability of production but also allow for modifications to the molecular structure to optimize biological activity.
One of the most compelling aspects of 2-(1-Methyl-1H-pyrazol-5-yl)pyridine is its potential for structure-based drug design. By leveraging high-throughput screening technologies and X-ray crystallography, researchers can identify how this compound binds to its target proteins at an atomic level. This detailed understanding of molecular interactions is crucial for designing derivatives with improved efficacy and reduced side effects.
The pharmacokinetic properties of 2-(1-Methyl-1H-pyrazol-5-yl)pyridine are also under investigation to ensure its suitability for clinical applications. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors in determining drug bioavailability and therapeutic window. Preliminary data suggest that this compound exhibits favorable pharmacokinetic characteristics, making it a viable candidate for further preclinical development.
The role of 2-(1-Methyl-1H-pyrazol-5-yl)pyridine in combinatorial therapy is another area of active research. By pairing this compound with other drugs that target different pathways, researchers aim to enhance therapeutic outcomes while minimizing resistance development. Such combinations could provide a synergistic effect that improves patient responses in complex diseases like cancer and chronic infections.
As our understanding of disease mechanisms continues to evolve, compounds like 2-(1-Methyl-1H-pyrazol-5-ylyl)pyridine will play an increasingly important role in developing targeted therapies. The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has further accelerated the identification of novel pharmacophores, including derivatives like this one. These technologies enable rapid analysis of large datasets, facilitating the optimization process for lead compounds.
The future prospects for 2-(1-Methyl-H-pyrazol-ylyl)pyridine are promising, with ongoing research aimed at elucidating its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into clinical applications. As regulatory frameworks evolve to support innovative drug development, compounds like this one are poised to enter human trials soon.
In conclusion,2-(Methl-H-pyrzol-ylyl)-pyridin(CAS No,93806621) represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel treatments for human diseases.
938066-21-8 (2-(1-Methyl-1H-pyrazol-5-yl)pyridine) Related Products
- 1871639-46-1(Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)-)
- 1225790-45-3(2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole)
- 1212212-92-4((1R)-1-4-(thiophen-2-yl)phenylethan-1-ol)
- 2166923-46-0(3-(6-formylpyridin-2-yl)prop-2-ynoic acid)
- 1780672-47-0([3-(1-cyclobutyl-1H-pyrazol-4-yl)propyl](methyl)amine)
- 142963-69-7(Acyclovir L-Leucinate)
- 1783566-99-3((2-Bromo-4-methoxypyridin-3-yl)methanol)
- 2138553-16-7(Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate)
- 268738-23-4(1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione)
- 2137512-85-5(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid)

